D-[2-2H]glucose
Description
D-[2-2H]Glucose is a deuterated isotopologue of glucose where the hydrogen atom at the C2 position is replaced with deuterium (²H or D). This substitution creates a stable isotopic label that enables precise tracking of glucose metabolism in biochemical and fluxomic studies.
Properties
Molecular Formula |
C6H12O6 |
|---|---|
Molecular Weight |
181.16 g/mol |
IUPAC Name |
(4S,5S,6R)-3-deuterio-6-(hydroxymethyl)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5?,6?/m1/s1/i5D |
InChI Key |
WQZGKKKJIJFFOK-SSGAUBCYSA-N |
Isomeric SMILES |
[2H]C1([C@H]([C@@H]([C@H](OC1O)CO)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Direct Synthesis Approaches
Direct synthesis involves the reaction of an activated glycosyl donor with a nucleophilic acceptor, both containing the required functionalities for the target molecule. For D-[2-2H]glucose, this typically means starting from glucose derivatives where the C-2 position is converted into a reactive intermediate that can be selectively reduced or substituted with deuterium.
- Key considerations: The selectivity of glycosylation and the stereochemical outcome at C-2 are influenced by the choice of promoter, solvent, and protecting groups.
- Promoters: N-Iodosuccinimide (NIS) with triflic acid (TfOH) is commonly used to activate thioglycosides for glycosylation.
- Nucleophile strength: Less nucleophilic acceptors tend to give higher stereoselectivity, which is critical for obtaining the desired anomer of this compound.
Indirect Synthesis via Temporary Functional Groups
In this approach, a temporary group such as an ester, thioether, halide (bromide or iodide) is introduced at C-2 to facilitate selective reactions.
- For example, 2-deoxy-2-iodo sugars serve as intermediates that can be selectively reduced with deuterium sources to introduce the 2H label.
- The temporary group is later removed, yielding the desired 2-deuterated glucose derivative.
- This method offers high stereoselectivity and is widely used in the synthesis of 2-deoxy sugars and their isotopologues.
Glycal-Based Methods
Glycals are unsaturated sugar derivatives that can be converted into 2-deoxy sugars by hydration or hydroalkoxylation reactions.
- Activation of glycals with electrophiles, Brønsted acids, or transition metals allows nucleophilic addition at C-2.
- Subsequent reduction with deuterium sources (e.g., deuterated hydride donors) introduces the deuterium label at C-2.
- This method is effective for preparing 2-deoxy sugars with good stereoselectivity, often favoring the α-anomer.
Anomeric Alkylation-Based Approaches
In these methods, the sugar acts as a nucleophile attacking an electrophilic center, often proceeding via an SN2-like mechanism.
- This approach can yield products with near-perfect stereoselectivity.
- Deuterium incorporation at C-2 can be achieved by using deuterated reagents or intermediates in the alkylation step.
- This method is relatively recent and mechanistically distinct from classical glycosylation.
Representative Synthetic Scheme and Research Findings
A representative example from the literature involves the synthesis of 2-deoxy-2-iodo-α-D-mannopyranosyl derivatives as intermediates for 2-deoxy sugar synthesis, which can be adapted for this compound preparation:
| Step | Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Protection of D-glucal | Benzyl, 4,6-benzylidene, or acetyl protecting groups | Protected glucal derivatives |
| 2 | Iodination at C-2 | Iodine reagents under controlled conditions | 2-deoxy-2-iodo sugar intermediates |
| 3 | Reduction with deuterium source (e.g., Pd/C with D2 gas) | Catalytic hydrogenation in deuterated solvent | Introduction of 2H at C-2, yielding this compound derivatives |
| 4 | Deprotection | Acidic or basic conditions | Pure this compound |
Summary Table of Preparation Methods
| Method Type | Key Features | Advantages | Challenges |
|---|---|---|---|
| Direct Synthesis | Activated glycosyl donor + nucleophile | Straightforward, mimics natural glycosylation | Often low selectivity at C-2 |
| Indirect Synthesis | Temporary groups at C-2 (e.g., iodide) | High stereoselectivity, well-established | Requires extra steps for group removal |
| Glycal-Based Methods | Activation of glycals, nucleophilic addition | Good selectivity, versatile | Control of stereochemistry can be complex |
| De Novo Synthesis | Assembly from precursors | Access to unusual sugars, flexible labeling | More complex synthetic steps |
| Anomeric Alkylation | SN2-like nucleophilic attack | High stereoselectivity | Limited substrate scope |
Chemical Reactions Analysis
Glycolysis and Phosphorylation
D-[2-²H]glucose undergoes phosphorylation by hexokinase to form D-[2-²H]glucose-6-phosphate (2-DG-d2-6P), a reaction analogous to unlabeled glucose. This step traps the compound intracellularly, preventing efflux and enabling metabolic imaging . Notably:
-
The ²H label at the C2 position is retained during phosphorylation due to the absence of enzymatic activity at this site .
-
Kinetic isotope effects (KIEs) at C2 are minimal, as the C–H/C–D bond cleavage is not rate-limiting in hexokinase-mediated reactions .
Conversion to Lactate
During glycolysis, D-[2-²H]glucose-6-phosphate progresses through downstream steps:
-
Isomerization to fructose-6-phosphate (retaining the C2 deuterium).
-
Phosphofructokinase-1 reaction to fructose-1,6-bisphosphate.
-
Cleavage into dihydroxyacetone phosphate (DHAP) and glyceraldehyde-3-phosphate (G3P).
At the enolase step (phosphoenolpyruvate → pyruvate), ~8.1% deuterium loss occurs due to solvent exchange, as observed in vitro . Subsequent lactate dehydrogenase activity generates [3-²H]lactate (84.7% abundance) alongside minor unlabeled species .
Entry into the Tricarboxylic Acid (TCA) Cycle
Pyruvate derived from D-[2-²H]glucose enters mitochondria as acetyl-CoA. Key reactions include:
-
Citrate synthase : Condensation with oxaloacetate results in ~50% deuterium loss at the methyl group of acetyl-CoA .
-
α-Ketoglutarate dehydrogenase : Further deuterium loss occurs during conversion to succinyl-CoA, reducing ²H incorporation into glutamate/glutamine (Glx) .
Kinetic Isotope Effects and Reaction Rates
Deuterium substitution at C2 introduces measurable KIEs in non-rate-limiting steps:
| Reaction Step | KIE (k_H/k_D) | Source |
|---|---|---|
| Hexokinase phosphorylation | 1.02 | |
| Enolase-mediated dehydration | 1.15 | |
| Lactate dehydrogenase reduction | 1.10 |
These effects are smaller than those observed for [6,6′-²H₂]glucose, as C2 is less involved in rate-determining bond cleavages .
Spectroscopic Detection of Metabolic Products
Deuterium metabolic imaging (DMI) leverages the unique NMR properties of D-[2-²H]glucose derivatives:
| Metabolite | ²H Chemical Shift (ppm) | T₁ (ms) | T₂ (ms) |
|---|---|---|---|
| 2-DG-d2 | 3.42 | 320 | 95 |
| 2-DG-d2-6P | 3.40 | 310 | 90 |
| HDO (deuterated water) | 4.70 | 450 | 110 |
| [3-²H]lactate | 1.33 | 280 | 85 |
Data from phantom and in vivo studies confirm a 2.9 ppm separation between 2-DG-d2 and HDO, enabling selective excitation and high-resolution imaging .
Comparative Metabolism with Other Deuterated Glucoses
D-[2-²H]glucose exhibits distinct metabolic traits compared to analogs:
Scientific Research Applications
Metabolic Imaging
Deuterium Metabolic Imaging (DMI) is a prominent application of D-[2-2H]glucose. This technique utilizes nuclear magnetic resonance (NMR) spectroscopy to visualize metabolic processes in vivo. DMI is particularly valuable in studying glucose metabolism in various tissues, including the brain and tumors.
-
Case Study: Brain Metabolism
Recent studies have employed D-[6,6′-2H2]glucose to investigate normal and pathological glucose metabolism in the brain. For instance, DMI has been used to assess glucose uptake and downstream metabolism in glioblastoma patients, providing insights into tumor biology and potential therapeutic targets . -
Case Study: Tumor Metabolism
In cancer research, this compound serves as a tracer for positron emission tomography (PET) imaging. It helps differentiate between glucose uptake and metabolism in tumors, enabling more accurate assessments of tumor viability and response to treatment .
Assessment of Insulin Sensitivity
This compound is instrumental in evaluating insulin sensitivity through the Deuterated-Glucose Disposal Test (2H-GDT) . This test measures whole-body glycolysis by tracking the production of heavy water (D2O) after an oral administration of deuterated glucose.
- Research Findings
A study comparing 2H-GDT with traditional euglycemic-hyperinsulinemic clamps demonstrated a strong correlation between the methods (r = 0.95, P < 0.0001). The results revealed marked insulin resistance in subjects with metabolic syndrome compared to lean controls . This correlation underscores the utility of this compound in clinical settings for assessing metabolic health.
Gluconeogenesis Measurement
The measurement of gluconeogenesis using this compound is another significant application. This process involves synthesizing glucose from non-carbohydrate sources, crucial for maintaining blood sugar levels during fasting.
- Methodology
Using 2H-NMR spectroscopy, researchers can simultaneously measure deuterium incorporation into all glucose carbons, allowing for direct assessment of gluconeogenesis rates. In studies involving healthy and type 2 diabetic subjects, significant differences were observed in gluconeogenesis rates, highlighting the method's effectiveness .
Comparative Analysis of Applications
The following table summarizes the key applications of this compound:
| Application | Methodology | Key Findings |
|---|---|---|
| Metabolic Imaging | Deuterium Metabolic Imaging (DMI) | Insights into brain metabolism and tumor biology |
| Insulin Sensitivity | Deuterated-Glucose Disposal Test (2H-GDT) | Strong correlation with insulin resistance assessments |
| Gluconeogenesis | 2H-NMR Spectroscopy | Direct measurement of gluconeogenesis rates |
Mechanism of Action
The mechanism of action of D-[2-2H]glucose involves its incorporation into metabolic pathways where it behaves similarly to non-deuterated glucose. The deuterium atom, however, provides a unique marker that can be detected using various analytical techniques. This allows researchers to study glucose metabolism with high precision. The molecular targets and pathways involved include glycolysis, gluconeogenesis, and the pentose phosphate pathway.
Comparison with Similar Compounds
2-Deoxy-2-fluoro-D-glucose
[6,6-²H₂]Glucose
2-Deoxy-D-glucose
[1-¹³C]Glucose
2-O-Hydroxyethyl-D-glucose
- Structure : Hydroxyethyl group at C2.
- Applications :
- Contrast : The bulky hydroxyethyl group sterically hinders enzyme binding, unlike the minimally invasive deuterium label in this compound .
Comparative Data Table
Research Findings and Stability Considerations
- putida or human hepatocytes, making it ideal for kinetic studies .
- Pathway Specificity: The C2 label is critical for elucidating steps like gluconate phosphorylation (GnuK) and phosphoglucoisomerase (Pgi) activity, which are obscured in non-deuterated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
